![molecular formula C19H16N4O3S B2715278 4-oxo-4-[5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid CAS No. 946279-09-0](/img/structure/B2715278.png)
4-oxo-4-[5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-4-[5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Oxo-4-[5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid is a complex organic compound known for its diverse biological activities. This compound is categorized under pyrazole derivatives, which have garnered attention in medicinal chemistry due to their potential pharmacological properties. Its unique molecular structure incorporates multiple heterocyclic rings, notably quinoxaline and thiophene, which are often associated with various biological activities.
Molecular Structure:
- Molecular Formula: C19H16N4O3S
- Molecular Weight: 380.4 g/mol
Key Features:
The compound features a pyrazoline core structure, which can be synthesized through multi-step reactions involving quinoxaline derivatives and thiophenes. The presence of functional groups enhances its reactivity and biological activity, making it a candidate for further pharmacological investigations.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, a related study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogens:
Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Against |
---|---|---|---|
7b | 0.22 - 0.25 | Not specified | Staphylococcus aureus |
Other derivatives | Varies | Not specified | Various pathogens |
These findings indicate strong antimicrobial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis, highlighting the potential of these compounds in treating bacterial infections .
Antiviral Activity
The antiviral potential of pyrazole derivatives has also been explored. Research indicates that certain pyrazole compounds can inhibit viral replication across various viruses, including influenza and HIV. Notably:
- Activity against Influenza A: Compounds demonstrated effectiveness at concentrations ranging from 4 to 20 μg/mL.
This suggests that the structural characteristics of pyrazole derivatives may enhance their ability to interfere with viral processes .
Anti-inflammatory Properties
The compound's interaction with biological targets such as enzymes involved in inflammatory pathways has been studied. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes:
Compound | COX-II Inhibition IC50 (μM) | Selectivity |
---|---|---|
PYZ3 | 0.011 | High |
PYZ16 | 0.52 | Moderate |
These results demonstrate the potential for developing anti-inflammatory agents based on the pyrazole scaffold .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their biological activities:
- Study Design: Pyrazole derivatives were synthesized and evaluated for antimicrobial and anti-inflammatory properties.
- Findings: Several derivatives exhibited promising activity against both bacterial strains and inflammatory pathways, validating the hypothesis that structural modifications could enhance biological efficacy.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
The compound features a unique structure that includes multiple heterocyclic rings, specifically quinoxaline and thiophene moieties, which are known for their significant biological activities. The molecular formula is C19H16N4O3S with a molecular weight of 380.42 g/mol. The synthesis typically involves multi-step reactions, including the reaction of quinoxaline derivatives with thiophenes and pyrazoles under controlled conditions to minimize side reactions .
Anti-inflammatory Properties
Research indicates that compounds with similar structural features exhibit notable anti-inflammatory effects. For instance, derivatives of the pyrazole core have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in various cellular models. A recent study demonstrated that certain pyrazole derivatives significantly reduced levels of NO and inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced RAW264.7 cells, implicating their potential as anti-inflammatory agents .
Anticancer Potential
The compound's ability to interact with biological targets suggests potential anticancer properties. Similar compounds have been investigated for their capacity to induce apoptosis in cancer cells by interfering with cellular signaling pathways. The presence of quinoxaline and thiophene rings may enhance the compound's efficacy against specific cancer types by modulating enzyme activity related to tumor growth .
The multifaceted nature of 4-oxo-4-[5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid positions it as a promising candidate for drug development:
- Anti-inflammatory Drugs : Potential use in treating autoimmune diseases due to its ability to modulate immune responses.
- Anticancer Agents : May serve as a lead compound for developing new therapies targeting specific cancers.
- Neurological Disorders : Given the structural similarities to other bioactive compounds, it may have applications in treating neurological conditions through receptor modulation.
Propiedades
IUPAC Name |
4-oxo-4-(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-18(5-6-19(25)26)23-16(11-15(22-23)17-2-1-9-27-17)12-3-4-13-14(10-12)21-8-7-20-13/h1-4,7-10,16H,5-6,11H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLFXKUGBBCGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.